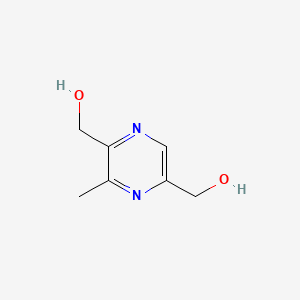
(3-Methylpyrazine-2,5-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpyrazine-2,5-diyl)dimethanol: is an organic compound belonging to the pyrazine family. This compound is characterized by the presence of two hydroxymethyl groups attached to a pyrazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,5-diyl)dimethanol typically involves the reaction of 2,6-dimethylpyrazine with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde acts as the hydroxymethylating agent. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Methylpyrazine-2,5-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methylpyrazine-2,5-diyl)dimethanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (3-Methylpyrazine-2,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl groups play a crucial role in forming hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological functions.
Comparación Con Compuestos Similares
[5-(Hydroxymethyl)pyrazin-2-yl]methanol: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.
[6-Methylpyrazin-2-yl]methanol: Lacks one hydroxymethyl group, affecting its reactivity and applications.
[5-(Hydroxymethyl)-6-methylpyridin-2-yl]methanol: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical behavior.
Uniqueness: The presence of both hydroxymethyl and methyl groups in (3-Methylpyrazine-2,5-diyl)dimethanol imparts unique chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
104670-23-7 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.169 |
Nombre IUPAC |
[5-(hydroxymethyl)-6-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-11)8-2-6(3-10)9-5/h2,10-11H,3-4H2,1H3 |
Clave InChI |
QBSGDPOUEXHZAA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN=C1CO)CO |
Sinónimos |
2,5-Pyrazinedimethanol, 3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



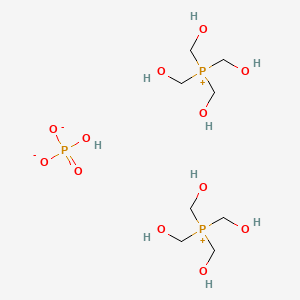
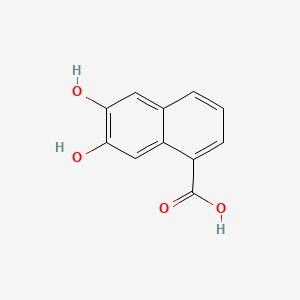
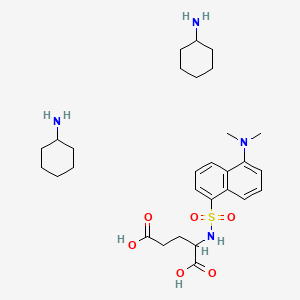



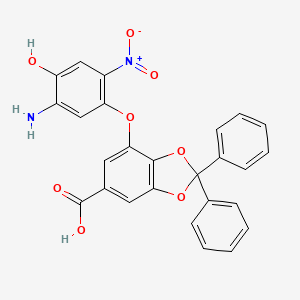

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)
![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)

